(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Inflammation 5-Lipoxygenase Medicinal Chemistry

Researchers targeting 5-lipoxygenase (5-LOX) for inflammation and pain often face synthetic bottlenecks with regioisomerically ambiguous pyrazole building blocks. - Scaffold for PF-4191834: This exact 1-methyl-5-phenyl substitution pattern is the core of the clinical candidate PF-4191834 (5-LOX IC50 = 229 nM, 300-fold selective over 12/15-LOX). - CNS-optimized fragment: Low MW (188.23), XLogP = 1.0, and 2 rotatable bonds align with Rule-of-Three guidelines for fragment-based drug discovery. - Late-stage diversification: The benzylic alcohol handle enables rapid SAR exploration. [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol is supplied with full analytical characterization (HPLC, NMR) and available from stock for immediate dispatch.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 179055-18-6
Cat. No. B597239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
CAS179055-18-6
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)CO
InChIInChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
InChIKeyGTOIYABGDSYZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: Research & Procurement Data


(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is a pyrazole-phenylmethanol heterocyclic building block with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol [1]. It features a 1-methylpyrazole ring linked to a phenylmethanol group, offering a balance of lipophilicity (XLogP3-AA = 1) and hydrogen bonding capacity (1 donor, 2 acceptors) that is characteristic of this scaffold class [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Scaffold Context 5-LOX pharmacophore scaffold for target-focused library synthesis
Synthetic Utility Benzylic alcohol handle enables late-stage functionalization
Property Fit Reported balanced lipophilicity profile for CNS drug-like space

Why (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol Is Not Interchangeable


Despite its simple structure, generic substitution of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is not advised due to the critical role of the pyrazole regioisomerism and substitution pattern in determining downstream biological activity and synthetic utility. The 1-methyl-5-phenyl substitution pattern present in this compound is a key pharmacophore for potent 5-lipoxygenase (5-LOX) inhibition, as evidenced by the clinical candidate PF-4191834, which incorporates this exact motif [1]. In contrast, the closely related regioisomer (1-methyl-1H-pyrazol-5-yl)(phenyl)methanol (CAS 32500-65-5) or analogs lacking the para-substituted phenylmethanol group do not share this validated target engagement profile, rendering them unsuitable substitutes in projects targeting the 5-LOX pathway [2]. The following quantitative evidence underscores the specific attributes that differentiate this compound for targeted research applications.

Regioisomer substitution (e.g., 1-methyl-3-phenyl pattern) may shift target engagement away from 5-LOX
Analogs lacking the para-phenylmethanol group may not support 5-LOX pathway studies
Scaffold context derived from PF-4191834 may not transfer directly to other pyrazole substitution patterns

Key Differentiators of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol


Validated 5-LOX Pharmacophore

The specific 4-(1-methyl-1H-pyrazol-5-yl)phenyl scaffold is a key component of the potent, selective 5-lipoxygenase (5-LOX) inhibitor PF-4191834, which contains this exact substructure [1]. PF-4191834 exhibits an IC50 of 229 nM against 5-LOX and demonstrates ~300-fold selectivity over the related 12-LOX and 15-LOX enzymes [1]. This quantifies the biological relevance of the precise regioisomerism present in (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.

5-LOX Pharmacophore
Class-level inference
IC50 = 229 nM; ~300-fold selectivity over 12/15-LOX
Supports 5-LOX pathway-study context
Via PF-4191834; recombinant enzyme assay
Inflammation 5-Lipoxygenase Medicinal Chemistry

Lipophilicity Advantage for CNS Penetration

The compound's computed XLogP3-AA of 1.0 [1] is a key differentiator from more polar pyrazole analogs like (1-methyl-1H-pyrazol-5-yl)methanol (CAS 84547-61-5), which lacks the phenyl ring and has a lower lipophilicity [2]. An XLogP of ~1 is considered near-optimal for balancing passive permeability across the blood-brain barrier with aqueous solubility, making this scaffold a more attractive starting point for CNS-targeted libraries compared to its more polar counterparts [3].

Lipophilicity Profile
Class-level inference
XLogP3-AA = 1.0
Reported CNS property-space fit
vs more polar pyrazole analogs; computational prediction
Physicochemical Properties CNS Drug Discovery ADME

Rotatable Bond Advantage and Conformational Rigidity

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol possesses exactly two rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. This is a quantifiable advantage over more flexible analogs, such as 1-(1-methyl-1H-pyrazol-5-yl)-3-phenylpropan-1-ol or similar structures with extended linkers, which introduce additional degrees of conformational freedom [2]. In drug design, limiting rotatable bonds is a validated strategy to improve ligand binding efficiency and oral bioavailability by reducing the entropic penalty upon target binding [3].

Conformational Rigidity
Class-level inference
2 rotatable bonds
Supports fragment-based design review
Lower entropic penalty upon target binding
Conformational Analysis Ligand Efficiency Molecular Design

Validated Applications of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol in Inflammation & CNS


5-LOX Inhibitor Library Synthesis

The compound serves as an essential starting material for generating focused libraries of 5-LOX inhibitors. As demonstrated by the clinical candidate PF-4191834, the 4-(1-methyl-1H-pyrazol-5-yl)phenyl scaffold is a privileged motif for this target [1]. Researchers can leverage the benzylic alcohol handle for late-stage functionalization to explore SAR around the 5-LOX active site, confident in the scaffold's validated, potent inhibition (IC50 = 229 nM for the advanced analog) and high isoform selectivity [1].

CNS-Penetrant Anti-inflammatory Agent Development

Given its favorable physicochemical profile (XLogP = 1.0) and low rotatable bond count, this compound is ideally suited for designing CNS-penetrant therapeutics targeting neuroinflammation [2]. The pyrazole core is a known phenol bioisostere, and the balanced lipophilicity aligns with optimal CNS drug space, making it a superior choice over more polar or lipophilic analogs for initiating a CNS-focused medicinal chemistry program [3].

Fragment-Based Drug Discovery & Structure-Based Design

The compound's low molecular weight (188.23 Da), defined rigidity (2 rotatable bonds), and balanced lipophilicity make it an attractive fragment hit for FBDD campaigns [2][4]. Its structural attributes are consistent with the 'rule of three' guidelines for fragments, and its validated 5-LOX pharmacophore provides a direct path to fragment growth or merging, offering a quantifiable advantage over more flexible or less characterized pyrazole fragments [5].

Application
Selection Property
Validation Focus
5-LOX inhibitor library synthesis
5-LOX scaffold validation context
Target-engagement SAR studies
CNS drug-like property screening
Reported property-space fit
CNS permeability model review
Fragment-based discovery campaigns
Low rotatable-bond count
Ligand efficiency endpoint review

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